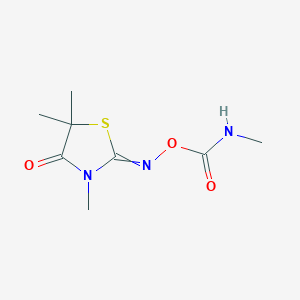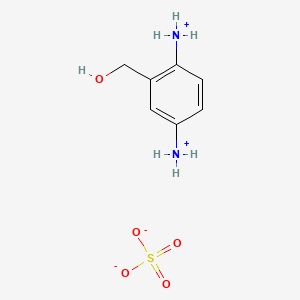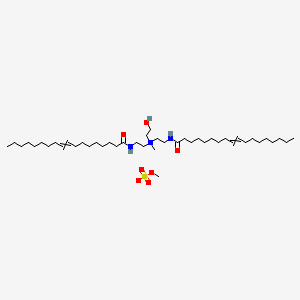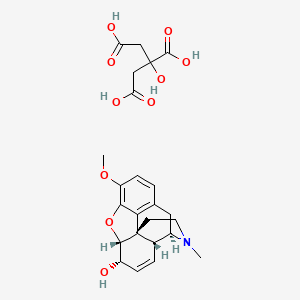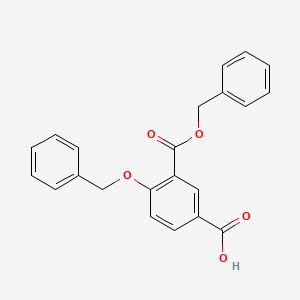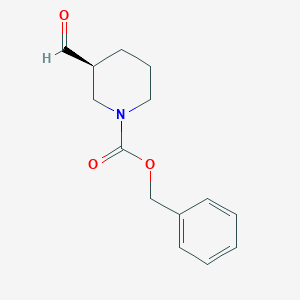
2-アミノフェニル-3-メチルフェニルアミン
概要
説明
Molecular Structure Analysis
The molecular structure of 2-Aminophenyl-3-methylphenylamine can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminophenyl-3-methylphenylamine can be determined using various analytical techniques. These properties include melting point, boiling point, density, molecular weight, and toxicity .作用機序
Target of Action
Similar compounds such as 3-methylphenylalanine have been shown to interact with enzymes like cathepsin b .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to 2-aminophenyl-3-methylphenylamine, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Compounds like 3-methylphenylalanine belong to the class of organic compounds known as phenylalanine and derivatives . These compounds are involved in various biochemical pathways, including protein synthesis and metabolism.
Pharmacokinetics
A study on a synthetic dichloro-substituted aminochalcone, a compound structurally similar to 2-aminophenyl-3-methylphenylamine, suggests that such compounds may present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .
Result of Action
Similar compounds have been shown to interact with enzymes like cathepsin b , potentially influencing cellular processes.
実験室実験の利点と制限
One advantage of using 2-Aminophenyl-3-methylphenylamine in lab experiments is its ability to increase the release of neurotransmitters, which can be useful in studying the central nervous system. However, its potential for abuse and addiction makes it difficult to use in research involving human subjects. Additionally, the synthesis of 2-Aminophenyl-3-methylphenylamine requires specialized equipment and expertise, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the use of 2-Aminophenyl-3-methylphenylamine in scientific research. One area of interest is its potential use in the treatment of neurological disorders. Further research is needed to determine its effectiveness and safety in this application. Additionally, the use of 2-Aminophenyl-3-methylphenylamine in the study of the central nervous system could lead to a better understanding of the mechanisms underlying mood regulation and cognitive function. However, caution must be taken to ensure that its use is ethical and does not lead to harm or abuse.
In conclusion, 2-Aminophenyl-3-methylphenylamine is a chemical compound with potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential uses and limitations.
科学的研究の応用
ドラッグデリバリーシステム
2-アミノフェニル-3-メチルフェニルアミンは、ドラッグデリバリーシステムの開発に利用できる可能性があります。 ポリマソームは、両親媒性ブロックコポリマーから自己集合した二分子膜で囲まれた小胞状のナノ構造であり、ドラッグデリバリーなど、さまざまな研究分野で様々な用途が見出されています . この化合物は、これらのポリマソームの形成に使用でき、その安定性と透過性を向上させることができます .
ナノメディシン
この化合物は、ナノメディシン分野でも利用できる可能性があります。 2-アミノフェニル-3-メチルフェニルアミンを使用して作製できるポリマソームは、ナノメディシンにおける用途が注目されています . これらは、生体模倣ナノリアクター、人工細胞およびオルガネラを作成するために使用できます .
生物学的ナノリアクター
2-アミノフェニル-3-メチルフェニルアミンは、生物学的ナノリアクターの創製に使用できます。 これらのナノリアクターは、この化合物を使用して作製できる透過性ポリマソームを使用して作成できます . これらのナノリアクターは、生物学的研究で様々な用途を持つ可能性があります .
センシングアプリケーション
2-アミノフェニル-3-メチルフェニルアミンから得られる可能性のあるボロン酸は、様々なセンシングアプリケーションで使用されています . これらは、ジオールやフッ化物やシアン化物イオンなどの強いルイス塩基と相互作用することができ、センシングアプリケーションで有用となっています .
合成化学
この化合物は、特にアニリン系トリアリールメタンの合成において、合成化学で利用できる可能性があります . この合成は、市販のアルデヒドと第一級、第二級、または第三級アニリンの二重フリーデル・クラフツ反応によって達成できます .
タンパク質操作と修飾
2-アミノフェニル-3-メチルフェニルアミンから得られる可能性のあるボロン酸は、タンパク質操作と修飾に使用されてきました . これは、新しい治療戦略の開発を可能にする可能性があります .
生化学分析
Biochemical Properties
2-Aminophenyl-3-methylphenylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 2-Aminophenyl-3-methylphenylamine and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a complex that facilitates the oxidation process . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of 2-Aminophenyl-3-methylphenylamine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate the activity of MAPK, leading to changes in gene expression and cellular metabolism . Furthermore, 2-Aminophenyl-3-methylphenylamine has been observed to affect cellular proliferation and apoptosis, indicating its potential role in cancer research .
Molecular Mechanism
At the molecular level, 2-Aminophenyl-3-methylphenylamine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes . For instance, the interaction of 2-Aminophenyl-3-methylphenylamine with cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminophenyl-3-methylphenylamine have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-Aminophenyl-3-methylphenylamine can result in alterations in cellular function, including changes in cell signaling and metabolism . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Aminophenyl-3-methylphenylamine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
2-Aminophenyl-3-methylphenylamine is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, it can be conjugated with glucuronic acid, sulfate, or glutathione, facilitating its excretion from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Aminophenyl-3-methylphenylamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Aminophenyl-3-methylphenylamine plays a critical role in its activity and function. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions . The localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Understanding the subcellular localization of 2-Aminophenyl-3-methylphenylamine is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-N-(3-methylphenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWLGVQXOJRYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654211 | |
| Record name | N~1~-(3-Methylphenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220496-01-5 | |
| Record name | N~1~-(3-Methylphenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




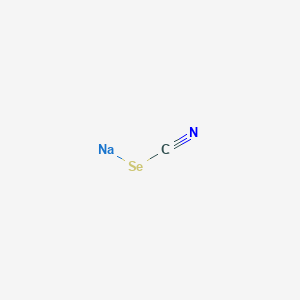
![2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1498682.png)
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline;dichloride](/img/structure/B1498684.png)
